molecular formula C20H17N3O B11459768 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11459768
M. Wt: 315.4 g/mol
InChI Key: CKWLTOAFBKJBIH-UHFFFAOYSA-N
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Description

2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1H-pyrazolo[3,4-b]pyridine

Uniqueness

2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown superior cytotoxic activities against certain cancer cell lines and has been identified as a potent CDK2 inhibitor .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17N3O/c1-13-8-10-15(11-9-13)17-12-18(24)23-20(21-17)19(14(2)22-23)16-6-4-3-5-7-16/h3-12,22H,1-2H3

InChI Key

CKWLTOAFBKJBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=CC=C4

Origin of Product

United States

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